

# "13-Hexyloxacyclotridec-10-en-2-one" CAS number and molecular structure

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## Compound of Interest

Compound Name: 13-Hexyloxacyclotridec-10-en-2-one

Cat. No.: B13114156

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An In-Depth Technical Guide to **13-Hexyloxacyclotridec-10-en-2-one**

## Introduction

**13-Hexyloxacyclotridec-10-en-2-one** is a macrocyclic lactone that has garnered interest within the scientific community for its potential biological activities. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed information on its chemical identity, synthesis, physicochemical properties, and known biological functions. This compound has been identified in various plant extracts and is noted for its potential antimicrobial and antitumor properties.<sup>[1][2]</sup>

## Chemical Identity and Molecular Structure

**13-Hexyloxacyclotridec-10-en-2-one** is characterized by a 13-membered ring containing an ester (lactone) and an ether functional group, with a double bond at the 10th position. The IUPAC name for this compound is (E)-**13-Hexyloxacyclotridec-10-en-2-one**, indicating the stereochemistry of the double bond.<sup>[1][3]</sup>

Molecular Structure:

The structure consists of a tridecanolide ring with a hexyl ether substituent at the 13th position and a ketone group at the 2nd position. The unsaturation at the C10-C11 position introduces

conformational rigidity to the macrocycle.

A 2D chemical structure image of (E)-**13-Hexyloxacyclotridec-10-en-2-one** is available from the NIST WebBook.[\[1\]](#)

Table 1: Molecular Descriptors

Property	Value	Source
CAS Number	127062-51-5	<a href="#">[1]</a>
Molecular Formula	C <sub>18</sub> H <sub>32</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	280.4455 g/mol	<a href="#">[1]</a>
IUPAC Name	(E)-13-Hexyloxacyclotridec-10-en-2-one	<a href="#">[1]</a>
SMILES	CCCCCCC1CC=CCCCCCCCC C(=O)O1	
InChIKey	MLZOTJKUDBBLDQ- FMIVXFBMSA-N	<a href="#">[1]</a>

## Synthesis and Characterization

### Synthesis from Castor Oil

A notable synthetic route to (E)-**13-Hexyloxacyclotridec-10-en-2-one** involves the transesterification of castor oil.[\[3\]](#) This process utilizes the inherent structure of ricinoleic acid, the primary fatty acid in castor oil, to form the macrolactone through an intramolecular cyclization.

This protocol is based on the work describing the synthesis using a barium-doped zinc oxide catalyst.[\[3\]](#)

- Catalyst Preparation:
  - A solution of barium nitrate (0.5M) is impregnated onto zinc oxide (ZnO) at room temperature for 3 hours.

- The water is evaporated by heating at 60°C for 6 hours with constant agitation.
- The resulting solid is dried in an oven at 110°C for 12 hours.
- Finally, the catalyst is calcined in an air flow (10 L/h) at 450°C for 4 hours.[3]
- Transesterification Reaction:
  - In a 100-mL three-necked glass reactor, 16.8 mL of castor oil, 12.3 mL of methanol, and 0.6 g of the prepared Ba/ZnO catalyst are combined.[3]
  - The reaction mixture is heated to 70°C and maintained at reflux for 12 hours.[3]
  - After the reaction, the mixture is cooled for 15 minutes to allow for phase separation.
- Product Analysis:
  - The product phases are separated and analyzed. The formation of (E)-13-n-hexyloxacyclotridec-10-en-2-one is confirmed using Gas Chromatography-Mass Spectrometry (GC-MS).[3]
  - The Ba/ZnO catalyst system shows a high tendency for the cyclization of ricinoleic acid to form the desired macrolactone.[3]

## Characterization

Spectroscopic methods are essential for the characterization of **13-Hexyloxacyclotridec-10-en-2-one**.

Table 2: Physicochemical and Spectroscopic Data

Property	Value	Source
Topological Polar Surface Area	26.3 Å <sup>2</sup>	
GC Retention Time	15.7 minutes (on the specified system)	[3]
GC-MS Base Peak	98 m/z	[3]
Predicted <sup>1</sup> H NMR Shifts (ppm)	δ 5.35–5.45 (m, 2H, C10–C11 vinyl protons), δ 2.45 (t, 2H, C2–CO)	
Predicted <sup>13</sup> C NMR Shifts (ppm)	δ 208.5 (C2 ketone), δ 130.2/128.7 (C10–C11 alkene), δ 70.1 (C1 ether oxygen)	

## Biological Activity and Potential Applications

This macrolactone has been identified as a bioactive compound with potential applications in drug development, particularly in antimicrobial and anticancer research.

### Antimicrobial Activity

**13-Hexyloxacyclotridec-10-en-2-one** has been reported as an antimicrobial agent against *E. coli* and *K. pneumoniae*.<sup>[4]</sup> Its presence in plant extracts with known antimicrobial efficacy suggests it contributes to their biological activity.<sup>[2]</sup> In silico studies have been conducted to elucidate its mechanism of action.

Molecular docking simulations suggest that **13-Hexyloxacyclotridec-10-en-2-one** exhibits strong binding affinity to essential proteins in both *S. aureus* and *E. coli*, indicating its potential as a broad-spectrum antibacterial candidate.<sup>[4]</sup>

### Antitumor Potential

The compound has also been investigated for its potential as an antitumor agent. It was isolated from *Ambrosia maritima* L., a plant with traditional uses in antitumor remedies.<sup>[1]</sup>

In silico analysis was performed to predict the molecular targets for its potential chemotherapeutic activity.

Table 3: Molecular Docking of **13-Hexyloxacyclotridec-10-en-2-one**

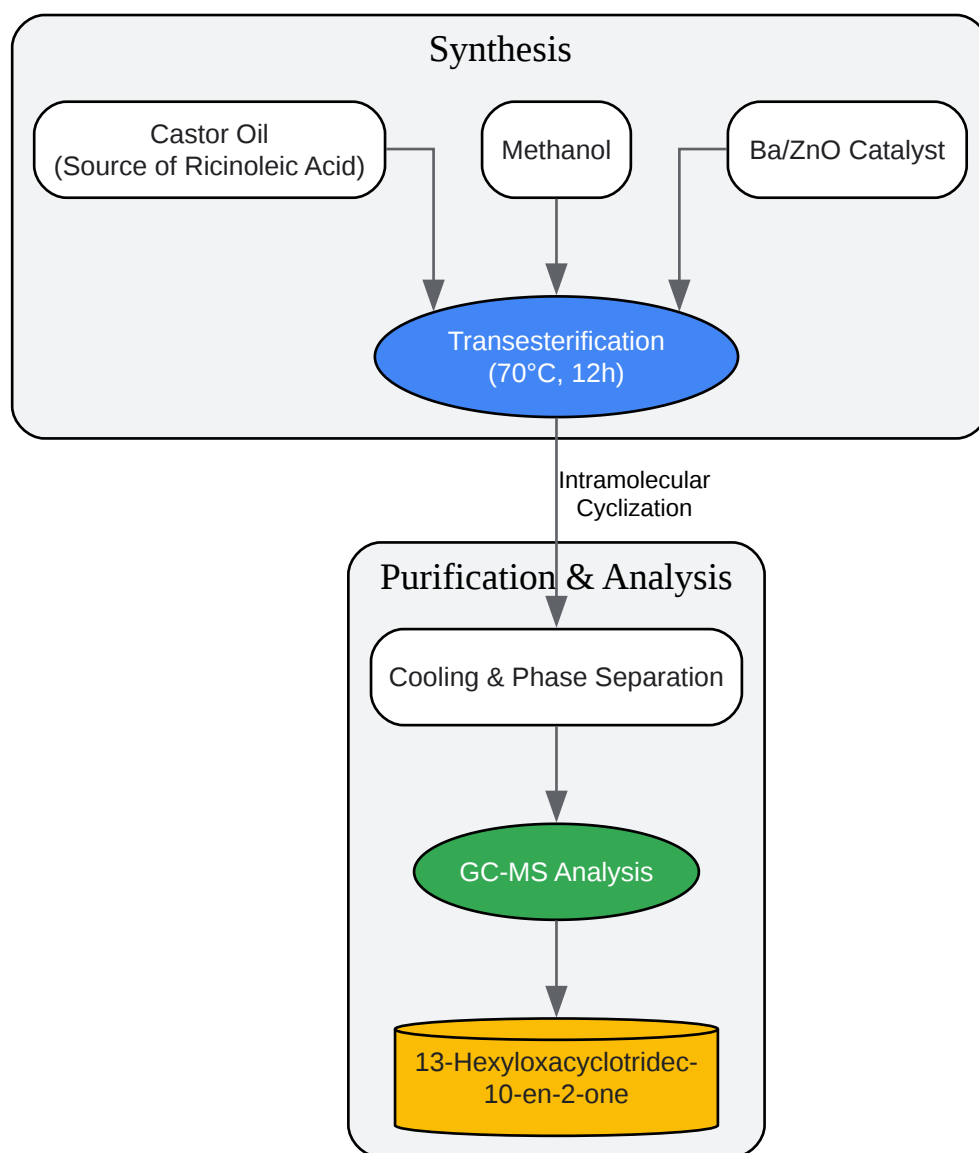
Target Protein	Binding Energy (kcal/mol)	Interacting Residues	Predicted Activity	Source
Cytochrome P450 19A1 (CYP19A1)	-8.33	Threonine 310 (via H-bond)	Chemotherapeutic	[5]

The strong binding affinity to CYP19A1 (Aromatase) suggests a potential mechanism for its anticancer effects, which warrants further experimental validation.[5]

## Visualized Workflows

### Synthesis and Characterization Workflow

The following diagram illustrates the workflow for the synthesis of **13-Hexyloxacyclotridec-10-en-2-one** from castor oil and its subsequent characterization.

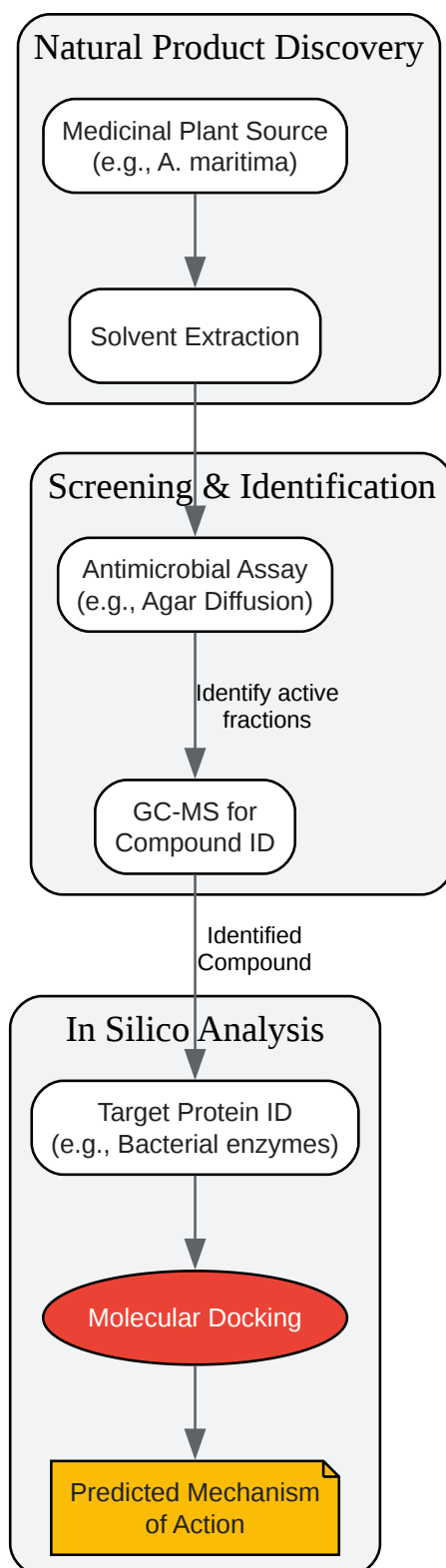


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Caption: Synthesis and analysis workflow for **13-Hexyloxacyclotridec-10-en-2-one**.

## Bioactivity Investigation Workflow

The logical flow for investigating the antimicrobial properties of **13-Hexyloxacyclotridec-10-en-2-one**, from natural source identification to in silico analysis, is depicted below.



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Caption: Workflow for antimicrobial investigation of the target compound.

## Conclusion and Future Outlook

**13-Hexyloxacyclotridec-10-en-2-one** is a promising natural product with demonstrated potential in both antimicrobial and anticancer applications. The synthesis from a renewable resource like castor oil adds to its appeal for further development.<sup>[3]</sup> While *in silico* studies have provided valuable insights into its mechanisms of action, further *in vitro* and *in vivo* experimental validation is crucial. Future research should focus on optimizing its synthesis, exploring its full spectrum of biological activity, and understanding its signaling pathway interactions to fully harness its therapeutic potential.

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